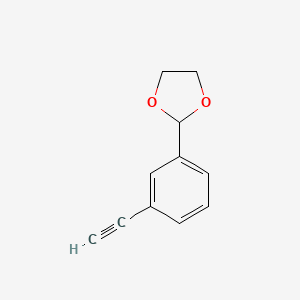

2-(3-Ethynylphenyl)-1,3-dioxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Ethynylphenyl)-1,3-dioxolane is a cyclic acetal derivative featuring a 1,3-dioxolane ring conjugated to a phenyl group substituted with an ethynyl (-C≡CH) moiety at the meta position. The compound is synthesized via palladium-catalyzed reactions, as demonstrated in a multistep process involving protected acetylene reagents under nitrogen atmosphere . Key spectral data includes:

- ¹H NMR (CDCl₃): δ 6.8–8.0 (m, aromatic H), 5.8 (s, benzylic H), 4.1 (s, dioxolane -O-CH₂-CH₂-O-), 1.65 (s, C(CH₃)₂) .

The ethynyl group enhances reactivity in cross-coupling reactions, making this compound valuable in organic synthesis and materials science. The dioxolane ring serves as a protective group for carbonyl functionalities, improving stability during synthetic transformations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Ethynylphenyl)-1,3-dioxolane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of dioxolane derivatives typically involves acid-catalyzed cyclization of diols with carbonyl compounds. For this compound, a plausible route is the reaction of 3-ethynylbenzaldehyde with ethylene glycol in the presence of an acid catalyst (e.g., Amberlyst-15 or p-toluenesulfonic acid). Key parameters include:

- Temperature: 80–100°C to ensure complete acetal formation while minimizing side reactions like polymerization of the ethynyl group.

- Catalyst loading: 1–5 wt% to balance reaction rate and byproduct formation.

- Solvent: Toluene or dichloromethane to azeotropically remove water and shift equilibrium toward product formation.

Q. How can researchers purify this compound to >99% purity, and what analytical techniques validate purity?

Methodological Answer: Purification strategies include:

- Distillation: Use fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to separate the product from unreacted glycol or aldehyde.

- Chromatography: Silica gel column chromatography with hexane/ethyl acetate (4:1) as eluent.

- Crystallization: If the compound is crystalline, recrystallize from ethanol/water mixtures.

Analytical Validation:

- GC-MS: Retention time and molecular ion peak (e.g., m/z 188 [M⁺]) confirm identity.

- ¹H/¹³C NMR: Characteristic peaks for the dioxolane ring (δ 4.8–5.2 ppm for protons adjacent to oxygen) and ethynyl group (δ 2.5–3.0 ppm for sp-hybridized carbons).

- IR Spectroscopy: Absence of aldehyde C=O stretch (~1700 cm⁻¹) confirms complete reaction.

Reference: Pressure-swing distillation and GC-MS validation are documented for structurally similar dioxolanes .

Advanced Research Questions

Q. What reaction pathways dominate when this compound participates in Diels-Alder reactions, and how do computational studies predict regioselectivity?

Methodological Answer: The ethynyl group acts as a dienophile in Diels-Alder reactions. Computational modeling (e.g., DFT at B3LYP/6-31G* level) predicts:

- HOMO-LUMO Gap: A narrow gap (~6.5–7.5 eV) between the ethynyl LUMO and diene HOMO facilitates cycloaddition.

- Regioselectivity: Meta adducts may form due to steric hindrance from the dioxolane ring.

Experimental Validation:

- React with furan derivatives (e.g., 2-(furan-2-yl)-1,3-dioxolane) under thermal conditions (80°C, 24 hours). Isolate products via column chromatography and characterize via NOESY NMR to confirm stereochemistry.

Q. How should researchers resolve contradictions in reported reaction kinetics for dioxolane derivatives under varying catalytic conditions?

Methodological Answer: Discrepancies often arise from:

- Catalyst heterogeneity: For example, cationic resins (e.g., NKC-9) vs. homogeneous acids (H₂SO₄).

- Mass transfer limitations: Stirring rate and solvent viscosity in biphasic systems.

Resolution Strategy:

Replicate experiments under identical conditions (temperature, catalyst loading).

Kinetic modeling: Apply the Langmuir-Hinshelwood mechanism for heterogeneous catalysis or pseudo-first-order kinetics for homogeneous systems.

Compare activation energies via Arrhenius plots (e.g., Eₐ ≈ 45–60 kJ/mol for acid-catalyzed acetalization).

Case Study: For 1,3-dioxolane synthesis, NKC-9 resin showed 20% higher yield than H₂SO₄ due to reduced side reactions .

Q. What are the dominant byproducts during this compound synthesis, and how can they be quantified?

Methodological Answer: Common byproducts include:

- Oligomers: From ethynyl group polymerization (detected via GPC with polystyrene standards).

- Unreacted aldehyde: Traced via Schiff base tests or HPLC with UV detection (λ = 280 nm).

Mitigation:

- Add radical inhibitors (e.g., BHT) to suppress polymerization.

- Use excess ethylene glycol (1.5:1 molar ratio) to drive acetalization to completion.

Quantitative Analysis:

- GC-MS with internal standards (e.g., dodecane) to quantify residual aldehyde (<0.5% threshold).

- ¹H NMR integration of dioxolane vs. aldehyde protons.

Reference: Byproduct profiles for analogous dioxolanes are detailed in kinetic studies .

Q. How do solvent polarity and substituent effects influence the stability of this compound in long-term storage?

Methodological Answer:

- Solvent Polarity: Nonpolar solvents (e.g., hexane) enhance stability by reducing hydrolysis. In polar aprotic solvents (e.g., DMSO), the dioxolane ring may undergo acid-catalyzed cleavage.

- Substituent Effects: The electron-withdrawing ethynyl group increases ring strain, reducing thermal stability compared to alkyl-substituted dioxolanes.

Stability Protocol:

- Store under nitrogen at −20°C in amber vials with molecular sieves (3Å).

- Monitor degradation via periodic TLC (silica, hexane/EtOAc 3:1).

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar 1,3-Dioxolane Derivatives

Structural and Electronic Comparisons

The table below summarizes key structural features, molecular weights, and substituent effects of 2-(3-ethynylphenyl)-1,3-dioxolane and related compounds:

Industrial and Pharmaceutical Relevance

- Material Science : 2-(2-Thienyl)-1,3-dioxolane is used in conductive polymer synthesis due to its low hazard profile and compatibility with thiophene-based electronics .

- Drug Development : Doxophylline’s metabolic stability (95% parent compound recovery in vitro) makes it a promising bronchospasmolytic agent .

- Agrochemicals : Derivatives like 2-(3-heptanyl)-1,3-dioxolane are employed as green solvents or fragrance components due to their volatility and low toxicity .

Propriétés

Formule moléculaire |

C11H10O2 |

|---|---|

Poids moléculaire |

174.20 g/mol |

Nom IUPAC |

2-(3-ethynylphenyl)-1,3-dioxolane |

InChI |

InChI=1S/C11H10O2/c1-2-9-4-3-5-10(8-9)11-12-6-7-13-11/h1,3-5,8,11H,6-7H2 |

Clé InChI |

PJQOKBVNXBFHQW-UHFFFAOYSA-N |

SMILES canonique |

C#CC1=CC(=CC=C1)C2OCCO2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.